Diosbulbin L

Description

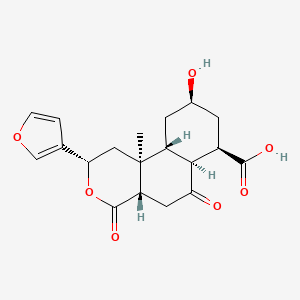

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,4aS,6aS,7R,9R,10aR,10bS)-2-(furan-3-yl)-9-hydroxy-10b-methyl-4,6-dioxo-1,2,4a,5,6a,7,8,9,10,10a-decahydrobenzo[f]isochromene-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O7/c1-19-7-15(9-2-3-25-8-9)26-18(24)13(19)6-14(21)16-11(17(22)23)4-10(20)5-12(16)19/h2-3,8,10-13,15-16,20H,4-7H2,1H3,(H,22,23)/t10-,11+,12+,13+,15-,16+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESWLPIIHLYDJT-OXIVVSFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(OC(=O)C1CC(=O)C3C2CC(CC3C(=O)O)O)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H](OC(=O)[C@H]1CC(=O)[C@H]3[C@H]2C[C@H](C[C@H]3C(=O)O)O)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Diosbulbin L?

An In-Depth Technical Guide to Diosbulbin L: Chemical Structure and Biological Activity

This technical guide provides a comprehensive overview of the chemical structure of this compound, a naturally occurring diterpenoid. Due to the limited specific experimental data on this compound in publicly available literature, this guide leverages detailed experimental findings from a closely related compound, Diosbulbin C, to illustrate the potential biological activities and mechanisms of action relevant to researchers, scientists, and drug development professionals.

Chemical Structure of this compound

This compound is a diterpenoid isolated from the rhizomes of Dioscorea bulbifera. Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₉H₂₂O₇ |

| Molecular Weight | 362.37 g/mol |

| CAS Number | 1236285-87-2 |

| SMILES Notation | C[C@]12[C@@]3([H])--INVALID-LINK--C2)=O)=O">C@@([H])--INVALID-LINK--C3">C@@HC(O)=O |

Biological Activity of Related Compound: Diosbulbin C

Extensive research on Diosbulbin C, a structurally similar compound, has demonstrated its potential as an anti-cancer agent, particularly in non-small cell lung cancer (NSCLC). The following sections detail the experimental findings for Diosbulbin C, which may provide insights into the potential biological activities of this compound.

Anti-Proliferative Effects of Diosbulbin C on NSCLC Cells

Diosbulbin C has been shown to inhibit the proliferation of NSCLC cells and induce cell cycle arrest.[1][2]

The half-maximal inhibitory concentration (IC₅₀) of Diosbulbin C was determined in different cell lines.

| Cell Line | Description | IC₅₀ (µM) |

| A549 | Human NSCLC | 100.2 |

| NCI-H1299 | Human NSCLC | 141.9 |

| HELF | Human Embryonic Lung Fibroblast | 228.6 |

Data from Zhu et al., 2023.[1]

Proposed Signaling Pathway of Diosbulbin C in NSCLC

Network pharmacology studies and subsequent experimental validation have elucidated a potential signaling pathway for Diosbulbin C's anti-cancer activity. Diosbulbin C is suggested to inhibit the proliferation of NSCLC cells by downregulating the expression and activation of AKT, dihydrofolate reductase (DHFR), and thymidylate synthase (TYMS), leading to G0/G1 phase cell cycle arrest.[1][2]

Detailed Experimental Protocols for Diosbulbin C

The following are detailed methodologies for key experiments performed to evaluate the anti-cancer effects of Diosbulbin C.

Cell Culture

-

Cell Lines: Human NSCLC cell lines A549 and NCI-H1299, and Human Embryonic Lung Fibroblast (HELF) cells were used.

-

Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.

Cytotoxicity Assay (CCK-8)

-

Procedure:

-

Cells were seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.

-

The cells were then treated with various concentrations of Diosbulbin C for 48 hours.

-

Following treatment, 10 µL of CCK-8 solution was added to each well, and the plates were incubated for an additional 2 hours.

-

The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

-

Colony Formation Assay

-

Procedure:

-

A549 and NCI-H1299 cells were seeded in 6-well plates at a density of 500 cells/well.

-

Cells were treated with different concentrations of Diosbulbin C and incubated for 14 days to allow for colony formation.

-

The colonies were then fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.

-

The number of colonies was counted to assess the long-term proliferative capacity.

-

EdU (5-ethynyl-2´-deoxyuridine) Assay

-

Procedure:

-

Cells were seeded in 96-well plates and treated with Diosbulbin C for 48 hours.

-

Cells were then incubated with EdU for 2 hours.

-

After incubation, cells were fixed, permeabilized, and the incorporated EdU was detected using an Apollo staining reaction.

-

Cell nuclei were stained with Hoechst 33342.

-

The percentage of EdU-positive cells was determined using fluorescence microscopy.

-

Flow Cytometry for Cell Cycle Analysis

-

Procedure:

-

A549 and NCI-H1299 cells were treated with Diosbulbin C for 48 hours.

-

Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at 4°C.

-

The fixed cells were then treated with RNase A and stained with propidium iodide (PI).

-

The cell cycle distribution was analyzed using a flow cytometer.

-

Western Blotting

-

Procedure:

-

Cells were treated with Diosbulbin C for 48 hours, and total protein was extracted.

-

Protein concentrations were determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes.

-

The membranes were blocked and then incubated with primary antibodies against p-AKT, TYMS, DHFR, CDK4, CDK6, Cyclin D1, Cyclin E2, and p-RB.

-

After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an ECL detection system.

-

Experimental Workflow

The following diagram illustrates the general workflow for investigating the anti-cancer properties of a compound like Diosbulbin C.

This guide provides a foundational understanding of this compound's chemical structure and explores the potential biological activities through the lens of the well-studied Diosbulbin C. The detailed protocols and workflow are intended to serve as a valuable resource for researchers in the field of natural product-based drug discovery.

References

- 1. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Natural Sources and Isolation of Diosbulbins

Natural Sources of Diosbulbins

The primary and most well-documented natural source of diosbulbins is the tuber of Dioscorea bulbifera L. , commonly known as the air potato. This plant is a member of the Dioscoreaceae family and is found in tropical and subtropical regions of the world, including Asia and Africa. The tubers and bulbils of D. bulbifera are known to contain a diverse array of bioactive compounds, with diosbulbins being a significant class of furanonorditerpenoids. While D. bulbifera is the principal source, other species within the Dioscorea genus may also produce these compounds, though in differing concentrations. The geographical location and harvesting time can significantly influence the concentration of specific diosbulbins within the plant material.

Isolation of Diosbulbins: Experimental Protocols

The isolation of diosbulbins from D. bulbifera is a multi-step process involving extraction, fractionation, and purification. The following protocols are a synthesis of methodologies reported in scientific literature.

Plant Material Preparation

-

Collection and Identification: Tubers of Dioscorea bulbifera L. are collected and authenticated by a plant taxonomist.

-

Cleaning and Drying: The tubers are thoroughly washed with water to remove any soil and debris. They are then sliced into thin pieces and air-dried in the shade for several weeks or dried in an oven at a controlled temperature (typically 40-50°C) to prevent the degradation of thermolabile compounds.

-

Pulverization: The dried plant material is ground into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material is subjected to extraction to isolate the crude mixture of phytochemicals, including diosbulbins. Common extraction techniques include maceration, Soxhlet extraction, and reflux extraction.

Protocol for Maceration:

-

A known quantity of the powdered plant material (e.g., 1 kg) is soaked in a suitable solvent (e.g., 95% ethanol or methanol) in a large container. The ratio of plant material to solvent is typically 1:5 to 1:10 (w/v).

-

The container is sealed and kept at room temperature for 3-7 days with occasional shaking.

-

The mixture is then filtered through a muslin cloth or filter paper.

-

The process is repeated 2-3 times with fresh solvent to ensure complete extraction.

-

The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol for Soxhlet Extraction:

-

A known amount of the powdered plant material is placed in a thimble made of filter paper.

-

The thimble is placed into the main chamber of the Soxhlet extractor.

-

The extraction solvent (e.g., ethanol, methanol, or chloroform) is placed in the distillation flask.

-

The solvent is heated to reflux. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble of solid.

-

When the Soxhlet chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask.

-

This cycle is allowed to repeat for several hours (typically 24-48 hours).

-

After extraction, the solvent is evaporated under reduced pressure to yield the crude extract.

Fractionation and Purification

The crude extract is a complex mixture of compounds. To isolate individual diosbulbins, chromatographic techniques are employed.

Protocol for Silica Gel Column Chromatography:

-

Slurry Preparation: A suitable amount of silica gel (60-120 or 100-200 mesh) is mixed with the initial mobile phase (a non-polar solvent like n-hexane) to form a uniform slurry.

-

Column Packing: The slurry is carefully poured into a glass column and allowed to settle, ensuring a uniform packing without any air bubbles.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

-

Elution: The column is eluted with a gradient of solvents with increasing polarity. A common gradient starts with 100% n-hexane, gradually introducing a more polar solvent like ethyl acetate, and then methanol.

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Monitoring: The separation is monitored by Thin Layer Chromatography (TLC). Aliquots from each fraction are spotted on a TLC plate, developed in a suitable solvent system, and visualized under UV light or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Pooling and Crystallization: Fractions showing similar TLC profiles are pooled together and concentrated. The isolated compounds are often purified further by recrystallization from a suitable solvent (e.g., methanol, acetone, or a mixture of solvents) to obtain pure crystals of the individual diosbulbins.

Data Presentation

The selection of solvents and chromatographic conditions is critical for the successful isolation of specific diosbulbins. The following tables summarize the commonly used solvents and chromatographic techniques.

| Table 1: Solvents for Extraction of Diosbulbins from Dioscorea bulbifera | | :--- | :--- | | Solvent | Extraction Method | | Ethanol (95%) | Maceration, Soxhlet | | Methanol | Maceration, Soxhlet | | Chloroform | Soxhlet | | Acetone | Reflux Extraction | | Ethyl Acetate | Soxhlet |

| Table 2: Typical Chromatographic Conditions for Diosbulbin Separation | | :--- | :--- | | Stationary Phase | Silica Gel (60-120 or 100-200 mesh) | | Mobile Phase (Gradient Elution) | n-Hexane -> n-Hexane/Ethyl Acetate (increasing polarity) -> Ethyl Acetate -> Ethyl Acetate/Methanol (increasing polarity) | | Detection Method | Thin Layer Chromatography (TLC) with UV visualization or chemical staining |

Note: The exact solvent ratios and gradient profile need to be optimized for each specific separation based on the complexity of the crude extract and the target diosbulbin.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Diosbulbin Isolation

Caption: Workflow for the isolation of diosbulbins from Dioscorea bulbifera.

Proposed Signaling Pathway for Diosbulbin C in Cancer Cells

Recent studies suggest that Diosbulbin C exhibits anti-cancer properties by inducing cell cycle arrest.[1][2] This is potentially achieved by downregulating the expression and/or activation of key proteins in cell proliferation pathways.[1][2]

Caption: Proposed mechanism of Diosbulbin C in inhibiting cancer cell proliferation.

Proposed Signaling Pathway for Diosbulbin B-induced Hepatotoxicity

Diosbulbin B is known to cause liver injury.[3][4] The proposed mechanism involves the induction of oxidative stress, leading to mitochondrial dysfunction and ultimately, apoptosis (programmed cell death) of liver cells.[3][4]

Caption: Proposed pathway of Diosbulbin B-induced liver cell toxicity.

References

- 1. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by i… [ouci.dntb.gov.ua]

- 3. Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Biosynthesis of Diosbulbin L in Dioscorea bulbifera

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The complete and experimentally validated biosynthetic pathway of Diosbulbin L in Dioscorea bulbifera has not been fully elucidated in publicly available scientific literature. This guide presents a putative pathway based on the established principles of norditerpenoid and clerodane diterpenoid biosynthesis in plants. The experimental protocols described are general methodologies applicable to the elucidation of such pathways.

Introduction

This compound is a furanonorditerpenoid found in the tubers of Dioscorea bulbifera, a plant with a history of use in traditional medicine.[1] Norditerpenoids are a class of C19 terpenoids derived from a C20 diterpenoid precursor through the loss of one carbon atom. Many possess a clerodane scaffold, which is a bicyclic diterpene skeleton.[2][3] The biological activities of this compound and related compounds have attracted interest, but a thorough understanding of their biosynthesis is essential for biotechnological production and metabolic engineering efforts. This guide outlines a hypothetical biosynthetic pathway for this compound, details relevant experimental methodologies, and provides a framework for future research.

Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to originate from the universal C20 diterpene precursor, geranylgeranyl pyrophosphate (GGPP), which is synthesized through the methylerythritol phosphate (MEP) pathway in plastids. The pathway can be conceptually divided into three main stages:

-

Stage 1: Formation of the Clerodane Skeleton. This stage is catalyzed by two classes of diterpene synthases (diTPSs).

-

Stage 2: Oxidative Modifications. A series of cytochrome P450 monooxygenases (CYPs) and potentially other oxidoreductases modify the clerodane scaffold.

-

Stage 3: Furan Ring Formation and Lactonization. The characteristic furan ring and lactone moieties of this compound are formed in the final steps.

Stage 1: Formation of the Clerodane Skeleton

-

Cyclization of GGPP to (+)-Copalyl Diphosphate (CPP): The biosynthesis is initiated by a Class II diTPS, a (+)-copalyl diphosphate synthase (CPS), which protonates the terminal double bond of GGPP and catalyzes a cascade of cyclizations to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).[2][4]

-

Conversion of (+)-CPP to a Clerodane Intermediate: A Class I diTPS, likely a kaurene synthase-like (KSL) enzyme, then acts on (+)-CPP. This involves the ionization of the diphosphate group, followed by a series of rearrangements, including a critical methyl group migration, to form the characteristic clerodane scaffold.[5][6]

Stage 2: Oxidative Modifications

Following the formation of the basic clerodane skeleton, a series of oxidative modifications are necessary. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs), which are a large family of heme-containing enzymes.[7][8][9] For this compound, these modifications would likely include multiple hydroxylations at specific positions on the clerodane ring system. The exact sequence and the specific CYPs involved are currently unknown.

Stage 3: Furan Ring and Lactone Formation

The formation of the furan ring is a key step in the biosynthesis of many bioactive terpenoids.[10][11] This is often achieved through the oxidation of a suitable precursor, catalyzed by a CYP enzyme.[10] The lactone ring is formed through the oxidation of a hydroxyl group to a carboxylic acid, followed by intramolecular esterification (lactonization). This process may also be catalyzed by CYPs or other oxidoreductases.[12][13]

Below is a DOT script for a diagram illustrating the putative biosynthetic pathway of this compound.

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of published quantitative data specifically for the biosynthesis of this compound, such as enzyme kinetics, precursor pool sizes, and product accumulation rates. The table below is a template that can be used to summarize such data once it becomes available through experimental investigation.

| Parameter | Enzyme/Intermediate | Value | Units | Experimental Conditions | Reference |

| Km | (+)-CPS | Data not available | µM | ||

| kcat | (+)-CPS | Data not available | s-1 | ||

| Vmax | (+)-CPS | Data not available | nmol/mg/h | ||

| GGPP conc. | D. bulbifera tuber | Data not available | µg/g FW | ||

| This compound conc. | D. bulbifera tuber | Data not available | µg/g FW |

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate diTPS and CYP genes involved in this compound biosynthesis from D. bulbifera.

Protocol:

-

RNA Extraction and Sequencing:

-

Collect fresh tuber tissues from D. bulbifera at different developmental stages.

-

Immediately freeze the tissues in liquid nitrogen and store at -80 °C.

-

Extract total RNA using a suitable plant RNA extraction kit, followed by DNase treatment.

-

Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

-

Prepare cDNA libraries and perform high-throughput transcriptome sequencing (e.g., Illumina platform).[14][15][16]

-

-

Bioinformatic Analysis:

-

Perform de novo assembly of the transcriptome reads to generate unigenes.[17]

-

Annotate the unigenes by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).

-

Identify unigenes encoding putative diTPSs and CYPs based on conserved domains and homology to known terpenoid biosynthetic enzymes.

-

Analyze the expression profiles of candidate genes across different tissues and developmental stages to correlate with this compound accumulation.

-

Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of candidate diTPS and CYP genes.

Protocol:

-

Cloning and Heterologous Expression:

-

Amplify the full-length coding sequences of candidate genes from D. bulbifera cDNA.

-

Clone the amplified sequences into appropriate expression vectors (e.g., pET-28a for E. coli, pYES-DEST52 for yeast).

-

Transform the expression constructs into a suitable heterologous host (E. coli or Saccharomyces cerevisiae).[18][19]

-

-

In Vitro Enzyme Assays:

-

For diTPSs, prepare cell-free extracts from the recombinant host.

-

Incubate the extracts with the appropriate substrate (GGPP for Class II diTPSs, (+)-CPP for Class I diTPSs).

-

Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).[19]

-

For CYPs, perform assays using microsomal fractions prepared from recombinant yeast or insect cells.

-

The assay mixture should contain the CYP, a CPR (cytochrome P450 reductase), the substrate (e.g., the product of the diTPS reaction), and NADPH.

-

Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

In Vivo Assays:

-

Co-express candidate diTPS and CYP genes in a host organism like Nicotiana benthamiana or yeast.

-

Extract metabolites from the engineered host and analyze by LC-MS to detect the final product.

-

The following DOT script provides a diagram for the experimental workflow.

Caption: Experimental workflow for pathway elucidation.

Regulation of this compound Biosynthesis

The biosynthesis of terpenoids in plants is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications.

-

Transcriptional Regulation: The expression of terpenoid biosynthetic genes is often coordinated and can be induced by various developmental cues and environmental stresses. Transcription factors (TFs) from families such as AP2/ERF, bHLH, MYB, and WRKY are known to regulate terpenoid biosynthesis. It is likely that specific TFs in D. bulbifera control the expression of the diTPS and CYP genes in the this compound pathway.

-

Hormonal Regulation: Plant hormones like Jasmonic acid (JA) and Salicylic acid (SA) are well-known elicitors of specialized metabolite production as part of plant defense responses. Treatment of D. bulbifera with these hormones could potentially upregulate the biosynthesis of this compound.[19]

The following DOT script illustrates the logical relationship in the regulation of the pathway.

Caption: Regulation of this compound biosynthesis.

Conclusion and Future Perspectives

The elucidation of the complete biosynthetic pathway of this compound in Dioscorea bulbifera is a challenging but important endeavor. The putative pathway and experimental strategies outlined in this guide provide a solid foundation for future research. The identification and characterization of the specific enzymes involved will not only advance our fundamental understanding of norditerpenoid biosynthesis but also open up possibilities for the sustainable production of this compound and related compounds through metabolic engineering in microbial or plant chassis. Further research should focus on obtaining and analyzing the transcriptome and genome of D. bulbifera to identify candidate genes, followed by rigorous functional characterization of these genes to piece together the entire biosynthetic puzzle.

References

- 1. researchgate.net [researchgate.net]

- 2. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clerodane diterpene - Wikipedia [en.wikipedia.org]

- 4. Diterpene Synthase-Catalyzed Biosynthesis of Distinct Clerodane Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cytochrome P450 - Wikipedia [en.wikipedia.org]

- 9. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic Study towards Providencin: Stereocontrolled Synthesis of the Furan-Substituted Cyclobutanol Segment [jstage.jst.go.jp]

- 12. old.geneticagraria.it [old.geneticagraria.it]

- 13. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bbr.nefu.edu.cn [bbr.nefu.edu.cn]

- 15. Transcriptome and metabolome reveal the accumulation of secondary metabolites in different species of Dioscorea - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Transcriptomic analysis of Chinese yam (Dioscorea polystachya Turcz.) variants indicates brassinosteroid involvement in tuber development [frontiersin.org]

- 17. De novo transcriptome assembly and the putative biosynthetic pathway of steroidal sapogenins of Dioscorea composita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. experts.umn.edu [experts.umn.edu]

- 19. Identification and functional characterization of diterpene synthases for triptolide biosynthesis from Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Pharmacokinetic Profile of Diosbulbin B: A Technical Overview

Disclaimer: Extensive literature searches did not yield any specific in vivo pharmacokinetic data for a compound referred to as "Diosbulbin L." The following technical guide details the in vivo pharmacokinetic profile of Diosbulbin B , a major and well-studied furanonorditerpenoid from Dioscorea bulbifera L., the same plant source from which related diosbulbins are isolated. This information is provided as a comprehensive profile of a closely related and structurally similar compound, which may serve as a valuable reference for researchers, scientists, and drug development professionals.

This guide summarizes the available quantitative data, details the experimental methodologies employed in key studies, and visualizes the processes involved in the in vivo pharmacokinetic assessment of Diosbulbin B.

Quantitative Pharmacokinetic Data

The in vivo pharmacokinetic parameters of Diosbulbin B have been investigated in rodent models, primarily rats. The data reveals rapid absorption and elimination following oral administration. The tables below summarize key pharmacokinetic parameters from a representative study.

Table 1: Plasma Pharmacokinetic Parameters of Diosbulbin B in Male Sprague-Dawley Rats

| Parameter | Value (Mean ± SD) |

| Cmax (μg/L) | 312 ± 67 |

| Tmax (h) | 0.12 ± 0.07 |

| t1/2 (h) | 1.17 ± 0.28 |

| AUC(0-24h) (μg·h/L) | Not explicitly provided in the abstract |

| Vd (L/kg) | Not explicitly provided in the abstract |

| CL (L/h/kg) | Not explicitly provided in the abstract |

Data from a study involving intragastric administration of 1.3 mg/kg Diosbulbin B.[1]

Table 2: Tissue Distribution of Diosbulbin B in Male Sprague-Dawley Rats (AUC0-24h in ng·h/g)

| Tissue | Diosbulbin B (1.3 mg/kg, ig) (Mean ± SD) |

| Lungs | 4527.0 ± 557.7 |

| Liver | 183.0 ± 51.1 |

| Kidneys | 64.4 ± 22.4 |

This data highlights that the lungs are a major target tissue for Diosbulbin B distribution.[1]

Experimental Protocols

The following section outlines the typical experimental methodologies used to determine the in vivo pharmacokinetic profile of Diosbulbin B.

Animal Studies

-

Animal Model: Male Sprague-Dawley rats are commonly used.[1]

-

Housing: Animals are typically housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, with free access to standard laboratory chow and water.

-

Acclimatization: A period of acclimatization is allowed before the commencement of the experiment.

Drug Administration

-

Route of Administration: Intragastric (ig) administration is a common route for studying oral pharmacokinetics.[1] Intravenous (iv) administration is also used to determine absolute bioavailability.

-

Dosage: A specific dose, for example, 1.3 mg/kg for intragastric administration, is used.[1]

-

Vehicle: The compound is typically dissolved or suspended in a suitable vehicle for administration.

Sample Collection

-

Biological Matrix: Blood is the primary matrix for pharmacokinetic analysis. Tissues such as the lungs, liver, and kidneys are collected for distribution studies.[1]

-

Sampling Time Points: Blood samples are collected at prescheduled time points after drug administration to capture the absorption, distribution, and elimination phases.

-

Sample Processing: Plasma is separated from blood by centrifugation and stored frozen until analysis. Tissue samples are homogenized for drug extraction.

Analytical Method

-

Technique: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is developed and validated for the quantitative determination of Diosbulbin B in plasma and tissue homogenates.[1]

-

Method Validation: The analytical method is validated for parameters such as linearity, accuracy, precision, selectivity, and stability to ensure reliable results.

Pharmacokinetic Analysis

-

Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using specialized software such as WinNonLin.[1]

-

Parameters Calculated: Key parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t1/2), and area under the plasma concentration-time curve (AUC) are determined.[1]

Visualizations

The following diagrams illustrate the experimental workflow for a typical in vivo pharmacokinetic study and the metabolic pathway of Diosbulbin B.

Caption: Experimental workflow for in vivo pharmacokinetic analysis.

References

An In-depth Technical Guide to the Toxicological Studies of Diosbulbin B

A Note on Nomenclature: This guide focuses on the toxicological profile of Diosbulbin B. Publicly available scientific literature does not contain information on a compound referred to as "Diosbulbin L." It is presumed that the intended subject of this inquiry was Diosbulbin B, the most abundant and primary toxic furanoterpenoid diterpene lactone isolated from Dioscorea bulbifera L.[1][2][3]. This plant, also known as the air potato yam, has a history of use in traditional medicine for conditions like goiter and tumors; however, its clinical application is significantly limited by its pronounced hepatotoxicity[1][2][4][5].

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the toxicological data, experimental methodologies, and mechanistic pathways associated with Diosbulbin B.

Executive Summary of Toxicological Profile

Diosbulbin B is a well-documented hepatotoxin, with a growing body of evidence also indicating potential pulmonary and nephrotoxicity[6][7]. The primary mechanism of its toxicity is initiated by the metabolic activation of its furan ring by cytochrome P450 enzymes, particularly the CYP3A subfamily[1][5]. This process generates a highly reactive cis-enedial intermediate that can form covalent adducts with macromolecules such as proteins and DNA, leading to cellular damage[1][5].

The toxicological cascade initiated by Diosbulbin B is characterized by:

-

Oxidative Stress: Increased production of reactive oxygen species (ROS) and depletion of endogenous antioxidants.

-

Mitochondrial Dysfunction: Damage to mitochondria, leading to decreased ATP production and the release of pro-apoptotic factors.

-

Apoptosis: Programmed cell death in hepatocytes, mediated by caspase activation.

-

Inflammation: Activation of inflammatory signaling pathways.

General Toxicity

Acute and Sub-chronic Toxicity in Animal Models

Studies in mice have demonstrated that oral administration of Diosbulbin B leads to dose-dependent liver injury.

Organ-Specific Toxicity

Hepatotoxicity

The liver is the primary target organ for Diosbulbin B toxicity. Both in vitro and in vivo studies have extensively characterized its hepatotoxic effects.

Quantitative Data from In Vivo Studies (Mice)

| Parameter | Dosage | Duration | Observation | Reference(s) |

| Serum ALT | 16, 32, 64 mg/kg/day | 12 days | Dose-dependent increase | [6] |

| Serum AST | 16, 32, 64 mg/kg/day | 12 days | Dose-dependent increase | [6] |

| Serum ALP | 16, 32, 64 mg/kg/day | 12 days | Dose-dependent increase | [6] |

| Liver MDA | 64 mg/kg/day | 12 days | Significant increase | [6] |

| Liver Glutathione | 16, 32, 64 mg/kg/day | 12 days | Dose-dependent decrease | [6] |

| Liver GPx Activity | 16, 32, 64 mg/kg/day | 12 days | Dose-dependent decrease | [6] |

| Liver GST Activity | 16, 32, 64 mg/kg/day | 12 days | Dose-dependent decrease | [6] |

| Liver CuZn-SOD Activity | 16, 32, 64 mg/kg/day | 12 days | Dose-dependent decrease | [6] |

| Liver Mn-SOD Activity | 16, 32, 64 mg/kg/day | 12 days | Dose-dependent decrease | [6] |

| Liver CAT Activity | 16, 32, 64 mg/kg/day | 12 days | Dose-dependent decrease | [6] |

Quantitative Data from In Vitro Studies (L-02 Hepatocytes)

| Parameter | Concentration | Duration | Observation | Reference(s) |

| Cell Viability | 50, 100, 200 µM | 48 hours | Dose-dependent decrease | [8] |

| ALT Activity | 50, 100, 200 µM | 48 hours | Dose-dependent increase | [8] |

| AST Activity | 50, 100, 200 µM | 48 hours | Dose-dependent increase | [8] |

| LDH Leakage | 50, 100, 200 µM | 48 hours | Dose-dependent increase | [8] |

| Caspase-3 Activity | 50, 100, 200 µM | 48 hours | Dose-dependent increase | [8] |

| Caspase-9 Activity | 50, 100, 200 µM | 48 hours | Dose-dependent increase | [8] |

Pulmonary Toxicity

Recent studies have also implicated Diosbulbin B in lung toxicity. A 28-day study in mice at doses of 10, 30, and 60 mg/kg revealed a dose-dependent increase in lactate dehydrogenase (LDH) in lung lavage fluid, indicating damage to lung cells[7]. The proposed mechanism involves the inhibition of fatty acid β-oxidation and partial glycolysis[7].

Mechanistic Pathways of Toxicity

Metabolic Activation and Adduct Formation

The furan moiety of Diosbulbin B is crucial for its toxicity. It undergoes metabolic oxidation by CYP450 enzymes, primarily CYP3A4, to form a reactive cis-enedial intermediate. This electrophilic metabolite readily reacts with nucleophilic groups on cellular macromolecules, such as proteins and DNA, forming covalent adducts that disrupt cellular function and trigger toxicity[1][5][9].

ROS-Mediated Mitochondrial Apoptosis

A key mechanism of Diosbulbin B-induced hepatotoxicity is the induction of mitochondria-dependent apoptosis, driven by an accumulation of reactive oxygen species (ROS)[8][10]. This pathway involves several key events:

-

Increased ROS Production: Diosbulbin B treatment leads to a surge in intracellular ROS.

-

Mitochondrial Dysfunction: The excess ROS damages mitochondria, causing a decrease in the mitochondrial membrane potential (MMP) and reduced ATP production[8][10].

-

Apoptosome Formation: Damaged mitochondria release cytochrome c into the cytoplasm, which then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome.

-

Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn activates the executioner caspase, caspase-3.

-

Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell, leading to apoptosis.

Experimental Protocols

In Vitro Hepatotoxicity Assessment using L-02 Cells

-

Cell Culture: Human normal liver L-02 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2[8].

-

Treatment: Cells are seeded in plates and allowed to adhere. Subsequently, they are treated with varying concentrations of Diosbulbin B (e.g., 50, 100, 200 µM) or a vehicle control (e.g., 1‰ DMSO) for specified durations (e.g., 24, 48, 72 hours)[8].

-

Cell Viability Assay (MTT Assay): After treatment, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). After incubation, the formazan crystals are dissolved in a solvent like DMSO, and the absorbance is measured spectrophotometrically to determine cell viability[8].

-

Biochemical Analysis: The culture supernatant is collected to measure the activity of released enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Lactate Dehydrogenase (LDH) using commercially available assay kits[8].

-

Apoptosis and Autophagy Markers: Cellular lysates are prepared for Western blot analysis to determine the expression levels of key proteins involved in apoptosis (e.g., Caspase-3, Caspase-9, Bax) and autophagy (e.g., LC3 II/I, Beclin-1, p62)[11].

In Vivo Hepatotoxicity Assessment in Mice

-

Animal Model: Male ICR or C57BL/6 mice are commonly used[6][7]. Animals are acclimatized for a week before the experiment.

-

Dosing: Diosbulbin B is typically dissolved in a vehicle like 5% polyethylene glycol 400 in saline and administered via oral gavage. Doses can range from 10 to 64 mg/kg body weight, administered daily for a sub-chronic study (e.g., 12 or 28 days)[6][7]. A control group receives the vehicle only.

-

Sample Collection: At the end of the study, blood is collected for serum biochemical analysis. The liver is excised, weighed, and divided for histopathological examination and biochemical analysis of tissue homogenates.

-

Serum Biochemistry: Serum levels of ALT, AST, and Alkaline Phosphatase (ALP) are measured using standard clinical chemistry analyzers or assay kits[6].

-

Histopathology: Liver tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of liver damage, such as hepatocyte swelling and necrosis[6].

-

Oxidative Stress Markers: Liver tissue homogenates are used to measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the levels and activities of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione-S-transferase (GST)[6].

Conclusion and Future Directions

The toxicological profile of Diosbulbin B is primarily defined by its potent hepatotoxicity, which is initiated by metabolic activation and culminates in oxidative stress and apoptosis. The detailed mechanisms and quantitative data presented in this guide provide a solid foundation for researchers in drug development and toxicology.

Future research should focus on:

-

Establishing a definitive LD50 value through standardized acute toxicity studies.

-

Further investigating the toxic effects on other organs, such as the kidneys and lungs, to create a complete systemic toxicity profile.

-

Exploring potential mitigation strategies, such as co-administration with inhibitors of CYP3A4 or antioxidants, to potentially reduce its toxicity and harness its therapeutic properties, such as its anti-tumor activities.

-

Developing mechanism-based biomarkers to monitor for Diosbulbin B-induced toxicity in pre-clinical and potentially clinical settings.

References

- 1. Dioscorea bulbifera L.-induced hepatotoxicity and involvement of metabolic activation of furanoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Diosbulbin B-induced liver injury in mice and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabonomic approaches investigate diosbulbin B-induced pulmonary toxicity and elucidate its underling mechanism in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy [frontiersin.org]

- 9. Diosbulbin B: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Diosbulbin Analogues: A Technical Guide to Their Biological Activities

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

Diosbulbins, a class of diterpenoid lactones isolated from the tubers of Dioscorea bulbifera L., have garnered significant attention in the scientific community for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research on diosbulbin analogues, with a particular focus on the well-studied Diosbulbin B and C, and related Diosgenin analogues. While the initial intent was to focus on Diosbulbin L analogues, a thorough review of the existing literature reveals a notable scarcity of research on this specific compound. Therefore, this guide will synthesize the available data on the more extensively researched analogues, highlighting their therapeutic potential in oncology, inflammation, and neuroprotection, while also underscoring the knowledge gap and potential for future investigation into this compound.

Anticancer Activities of Diosbulbin Analogues

Recent studies have illuminated the potent anticancer properties of diosbulbin analogues, particularly Diosbulbin C, in non-small cell lung cancer (NSCLC).[1][2][3][4]

Quantitative Data on Anticancer Activity

The cytotoxic effects of Diosbulbin C have been quantified in various cell lines, demonstrating a dose-dependent inhibition of cell viability.

| Analogue | Cell Line | Assay | Endpoint | Value (µM) | Reference |

| Diosbulbin C | A549 (NSCLC) | CCK-8 | IC50 | 100.2 | [3] |

| Diosbulbin C | NCI-H1299 (NSCLC) | CCK-8 | IC50 | 141.9 | [3] |

| Diosbulbin C | HELF (normal lung) | CCK-8 | IC50 | 228.6 | [3] |

Mechanism of Action in Cancer

Diosbulbin C exerts its anticancer effects in NSCLC by inducing G0/G1 phase cell cycle arrest.[1][2][3][4] This is achieved through the downregulation of key proteins involved in cell cycle progression and proliferation. The proposed signaling pathway involves the inhibition of AKT, Dihydrofolate Reductase (DHFR), and Thymidylate Synthase (TYMS).[1][2][3][4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diosbulbin B-induced liver injury in mice and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Silico Docking of Diosbulbin L Isomers with Cancer-Related Target Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of in silico molecular docking studies of Diosbulbin L stereoisomers with various protein targets implicated in cancer. It is important to note that while the topic specifies this compound, the majority of recent and detailed in silico research has been conducted on its stereoisomer, Diosbulbin C. This compound is chemically identical to Diosbulbin B. This guide will focus on the available data for Diosbulbin C and B, providing valuable insights into the potential mechanisms of action for this class of compounds.

Introduction to Diosbulbins and Their Anticancer Potential

Diosbulbins are a class of clerodane-type diterpenoid lactones isolated from the tubers of Dioscorea bulbifera. These natural products have garnered significant interest in cancer research due to their cytotoxic and antitumor activities. In silico molecular docking has emerged as a powerful tool to elucidate the potential molecular mechanisms underlying these effects by predicting the binding affinities and interaction patterns of diosbulbins with key cancer-related proteins. This guide summarizes the key findings from such studies, focusing on the target proteins, binding energies, and the methodologies employed.

Target Proteins and Binding Affinity Data

In silico studies have identified several key protein targets for diosbulbins. The primary focus of recent research has been on the interaction of Diosbulbin C with proteins involved in non-small cell lung cancer (NSCLC) progression, namely AKT1, Dihydrofolate Reductase (DHFR), and Thymidylate Synthase (TYMS).[1][2] Additionally, studies have explored the interaction of Diosbulbin B with aromatase, a key enzyme in estrogen biosynthesis.

The quantitative data from these docking studies are summarized in the tables below. The primary metric reported is the -CDOCKER_Interaction_Energy, which is a score calculated by the CDOCKER algorithm in Discovery Studio, representing the negative of the ligand-receptor interaction energy. A more negative value indicates a more favorable binding interaction.

Table 1: Molecular Docking Data for Diosbulbin C with Target Proteins in NSCLC

| Target Protein | PDB ID | Ligand | -CDOCKER_Interaction_Energy (kcal/mol) |

| AKT1 | 4gv1 | Diosbulbin C | 49.1404 |

| DHFR | 1kmv | Diosbulbin C | 47.0942 |

| TYMS | 3gh0 | Diosbulbin C | 72.9033 |

Table 2: Molecular Docking Data for Diosbulbin B with Aromatase

| Target Protein | PDB ID | Ligand | Binding Affinity |

| Aromatase | Not Specified | Diosbulbin B | Higher than Doxorubicin, Fulvestrant, Mifepristone, and Onapristone |

Note: The study on Diosbulbin B with aromatase did not provide a specific numerical binding energy but reported a higher binding affinity compared to standard drugs.[3][4]

Experimental Protocols for In Silico Docking

The following section details a typical methodology for performing molecular docking studies with diosbulbins, based on the protocols reported in the cited literature.[1] This protocol utilizes the CDOCKER algorithm within the BIOVIA Discovery Studio software.

Software and Tools

-

Molecular Docking Software: BIOVIA Discovery Studio 2019 (or later)

-

Ligand Structure Database: PubChem

-

Protein Structure Database: Protein Data Bank (PDB)

Ligand Preparation

-

Ligand Acquisition: The 3D structure of the diosbulbin molecule (e.g., Diosbulbin C, CID 15559045) is downloaded from the PubChem database.

-

Ligand Refinement: The ligand structure is prepared using the "Prepare Ligands" tool in Discovery Studio. This process involves adding hydrogen atoms, correcting bond orders, and generating different conformations.

Protein Preparation

-

Protein Acquisition: The crystal structure of the target protein (e.g., AKT1 - PDB ID: 4gv1) is downloaded from the Protein Data Bank.

-

Protein Refinement: The protein structure is prepared using the "Prepare Protein" protocol in Discovery Studio. This involves:

-

Removing water molecules and any co-crystallized ligands.

-

Adding hydrogen atoms to the protein.

-

Correcting any missing loops or side chains.

-

Assigning appropriate protonation states to ionizable residues at a physiological pH.

-

Minimizing the energy of the protein structure using a suitable force field (e.g., CHARMm).

-

Active Site Definition

The binding site of the target protein is defined. This is typically done by identifying the location of the co-crystallized ligand in the original PDB file or by using a sphere definition based on the key residues known to be in the active site.

Molecular Docking using CDOCKER

-

Protocol Selection: The "Dock Ligands (CDOCKER)" protocol is selected from the "Receptor-Ligand Interactions" tools in Discovery Studio.

-

Parameter Setting:

-

Input Receptor: The prepared protein structure is selected.

-

Input Ligands: The prepared diosbulbin ligand is selected.

-

Input Site Sphere: The defined active site sphere is selected.

-

Top Hits: The number of top-scoring poses to be generated is specified (e.g., 10).

-

Pose Cluster Radius: A value is set to ensure a diversity of docked poses (e.g., 0.5 Å).

-

Other parameters are typically kept at their default settings.

-

-

Execution: The CDOCKER job is run. The algorithm performs a grid-based molecular docking using a CHARMm-based force field. It generates multiple random conformations of the ligand and docks them into the defined active site.

Analysis of Docking Results

The results are analyzed based on the following parameters:

-

-CDOCKER_Interaction_Energy: The primary scoring function to rank the docked poses.

-

-CDOCKER_Energy: The total energy of the ligand-receptor complex.

-

Binding Mode Analysis: The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are visualized and analyzed to understand the binding mechanism.

Visualizing the Molecular Pathways and Workflows

Experimental Workflow for In Silico Docking

The following diagram illustrates the general workflow for the in silico docking studies described in this guide.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of the target proteins inhibited by Diosbulbin C.

Diosbulbin C has been shown to target AKT1, a key component of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.

DHFR is a critical enzyme in the synthesis of tetrahydrofolate, a precursor for nucleotide synthesis. Inhibition of DHFR disrupts DNA replication and cell division.

TYMS is another crucial enzyme for DNA synthesis, responsible for the methylation of dUMP to dTMP.

Conclusion and Future Directions

The in silico docking studies presented in this guide strongly suggest that diosbulbins, particularly Diosbulbin C, have the potential to act as multi-target anticancer agents. The favorable binding energies with AKT1, DHFR, and TYMS indicate that Diosbulbin C may exert its anticancer effects by simultaneously inhibiting key pathways involved in cell survival, proliferation, and DNA synthesis. The findings for Diosbulbin B and aromatase also suggest a potential role in hormone-dependent cancers.

Future research should focus on:

-

Conducting in silico and in vitro studies specifically with this compound to directly assess its binding affinity and inhibitory activity against these and other cancer-related targets.

-

Performing molecular dynamics simulations to further validate the stability of the predicted ligand-protein complexes.

-

Synthesizing and evaluating derivatives of diosbulbins to improve their binding affinity, selectivity, and pharmacokinetic properties.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of diosbulbins as a promising class of natural anticancer compounds.

References

An In-Depth Technical Review of the Therapeutic Potential of Diosbulbins

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Diosbulbin L" is not prominently found in the existing scientific literature. This review focuses on the most extensively studied compounds from the same class, Diosbulbin B and Diosbulbin C, which are the primary bioactive diterpene lactones isolated from Dioscorea bulbifera L. and are likely the subject of interest.

Executive Summary

Diosbulbins, particularly Diosbulbin B and C, are natural compounds extracted from the tuber of Dioscorea bulbifera L., a plant with a history in traditional Chinese medicine for treating various ailments, including tumors.[1][2][3] Recent research has focused on elucidating the specific mechanisms and therapeutic potential of these compounds, primarily in oncology. Diosbulbin C has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells by inducing cell cycle arrest through the downregulation of the AKT, DHFR, and TYMS pathways.[1][4] Concurrently, Diosbulbin B demonstrates potent anti-tumor activity against NSCLC by directly targeting the oncogene Yin Yang 1 (YY1), leading to P53-mediated cell cycle arrest and apoptosis.[5] However, the therapeutic application of Diosbulbin B is significantly hampered by its dose-dependent hepatotoxicity.[2][6] This review synthesizes the current understanding of the therapeutic potential of Diosbulbins B and C, presenting quantitative data, detailed experimental protocols, and visual representations of their molecular mechanisms and experimental workflows.

Therapeutic Potential and Mechanism of Action

The primary therapeutic potential of Diosbulbins B and C lies in their anti-cancer properties, particularly against non-small cell lung cancer (NSCLC).[1][5] These compounds exert their effects through distinct molecular pathways, leading to the inhibition of cancer cell growth and induction of cell death.

Diosbulbin C

Diosbulbin C has emerged as a promising candidate for NSCLC therapy.[1] Studies have shown that it significantly reduces cell proliferation and induces a G0/G1 phase cell cycle arrest in NSCLC cell lines (A549 and NCI-H1299).[1][7]

Mechanism of Action: The anti-proliferative effect of Diosbulbin C is attributed to its ability to downregulate the expression and/or activation of several key proteins involved in cell cycle progression[1][4]:

-

AKT1 (Protein Kinase B): A crucial node in cell survival pathways. Diosbulbin C treatment leads to decreased phosphorylation of AKT (p-AKT).

-

DHFR (Dihydrofolate Reductase) & TYMS (Thymidylate Synthase): Enzymes essential for the synthesis of purines and pyrimidines, critical for DNA replication.

-

Cell Cycle Regulators: Downstream effects include the reduced expression of Cyclin-Dependent Kinases (CDK4, CDK6), Cyclins (D1, E2), and phosphorylated Retinoblastoma protein (p-RB).

This concerted downregulation effectively halts the cell cycle at the G1/S transition phase.[1]

Caption: Diosbulbin C signaling pathway in NSCLC.

Diosbulbin B

Diosbulbin B has also been investigated for its anti-tumor properties, though its clinical potential is shadowed by significant hepatotoxicity.[2] At non-toxic doses, it effectively inhibits the growth of NSCLC cells in both in vitro and in vivo models.[5]

Mechanism of Action: The anti-NSCLC activity of Diosbulbin B is mediated through a different pathway compared to Diosbulbin C[5]:

-

YY1 (Yin Yang 1): Diosbulbin B directly interacts with and inhibits this oncogenic transcription factor.

-

P53 (Tumor Protein 53): Inhibition of YY1 leads to the activation of the tumor suppressor P53.

-

Apoptosis and Cell Cycle Arrest: Activated P53 then modulates downstream targets to induce apoptosis (by increasing BAX and decreasing BCL-2) and G0/G1 phase cell cycle arrest (by downregulating Cyclins A2, B2 and CDKs 1, 2, 4).

Caption: Diosbulbin B signaling pathway in NSCLC.

Quantitative Data Summary

The anti-proliferative effects of Diosbulbin C have been quantified in several studies. The half-maximal inhibitory concentration (IC50) values highlight its efficacy against cancer cells and relative selectivity.

Table 1: IC50 Values of Diosbulbin C in Human Cell Lines after 48h Treatment

| Cell Line | Cell Type | IC50 (µM) | Source |

|---|---|---|---|

| A549 | Non-small cell lung cancer | 100.2 | [1] |

| NCI-H1299 | Non-small cell lung cancer | 141.9 | [1] |

| HELF | Normal lung fibroblast | 228.6 |[1] |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the therapeutic potential of Diosbulbins.

Cell Viability and Proliferation Assays

Objective: To determine the effect of Diosbulbin C on the viability and proliferation of NSCLC cells.

1. Cell Culture:

-

Cell Lines: A549 and NCI-H1299 (human NSCLC lines).[1]

-

Media: DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[8]

-

Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[8]

2. Cytotoxicity (CCK-8 Assay):

-

Cells are seeded in 96-well plates at a specified density.

-

After 24h, cells are treated with varying concentrations of Diosbulbin C for 48 hours.[1]

-

10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1-2 hours.

-

The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated relative to the untreated control group.

3. Colony Formation Assay:

-

Cells are seeded at a low density (e.g., 500 cells/well) in 6-well plates and allowed to adhere.

-

They are then treated with different concentrations of Diosbulbin C for a prolonged period (e.g., 10-14 days), with the medium being replaced every 3 days.

-

Colonies are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.

-

The number of colonies containing >50 cells is counted.

4. EdU (5-ethynyl-2'-deoxyuridine) Assay:

-

This assay measures DNA synthesis and, therefore, cell proliferation.

-

Cells are treated with Diosbulbin C for a specified time.

-

EdU is added to the culture medium and incubated to allow for its incorporation into newly synthesized DNA.

-

Cells are fixed, permeabilized, and the incorporated EdU is detected using a fluorescent azide (e.g., Apollo staining).

-

Cell nuclei are counterstained with DAPI.

-

The proportion of EdU-positive cells is determined by fluorescence microscopy.

Caption: Workflow for evaluating anti-proliferative effects.

Cell Cycle Analysis

Objective: To determine the effect of Diosbulbin C on cell cycle distribution.

-

Protocol: Cells are treated with Diosbulbin C for 48 hours.

-

Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Fixed cells are washed and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

-

After incubation in the dark, the DNA content of the cells is analyzed using a flow cytometer.

-

The percentages of cells in the G0/G1, S, and G2/M phases are quantified using analysis software (e.g., ModFit).

Western Blotting

Objective: To validate the effect of Diosbulbins on the expression of target proteins.

-

Protocol: After treatment with the compound, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

The membrane is incubated with primary antibodies against target proteins (e.g., p-AKT, AKT, CDK4, P53, YY1, β-actin) overnight at 4°C.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Toxicity Profile

A critical consideration for the therapeutic application of Diosbulbins is their potential for toxicity, particularly the well-documented hepatotoxicity of Diosbulbin B.[2] Studies have shown that Dioscorea bulbifera L. extracts and Diosbulbin B can cause liver injury.[2][9] The mechanism is believed to involve the metabolic activation of Diosbulbin B into a reactive intermediate that forms covalent bonds with cellular proteins, leading to hepatocyte damage.[2] In contrast, preliminary data suggests that Diosbulbin C has lower cytotoxicity to normal cells compared to cancer cells, indicating a potentially better safety profile.[1]

Conclusion and Future Directions

Diosbulbins B and C exhibit significant anti-cancer activity, particularly against NSCLC, through distinct and well-defined molecular mechanisms. Diosbulbin C appears to be a promising therapeutic candidate due to its potent anti-proliferative effects and favorable preliminary safety profile. Future research should focus on comprehensive preclinical toxicology and pharmacokinetic studies for Diosbulbin C. For Diosbulbin B, its potent anti-tumor mechanism warrants further investigation, perhaps through the development of analogues with reduced hepatotoxicity or in combination therapies at low doses to mitigate adverse effects.[6] The detailed protocols and mechanistic insights provided in this review serve as a foundational guide for researchers aiming to further explore and harness the therapeutic potential of this class of compounds.

References

- 1. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diosbulbin B: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anti-non-small cell lung cancer effect of Diosbulbin B: Targeting YY1 induced cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Integrating network pharmacology and experimental studies for uncovering the molecular mechanisms of Dioscorea bulbifera L. in the treatment of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Diosbulbin L: A Potential Anticancer Agent - A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diosbulbins, natural diterpenoids isolated from the tuber of Dioscorea bulbifera L., have garnered significant attention for their potential as anticancer agents. While the query specified "Diosbulbin L," the predominant body of scientific literature focuses on the biological activities of Diosbulbin B and Diosbulbin C. This guide synthesizes the current understanding of these key diosbulbins, presenting their mechanisms of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways they modulate. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction

Dioscorea bulbifera L., commonly known as the air potato, has a long history of use in traditional medicine for treating various ailments, including cancer.[1] Modern phytochemical investigations have identified a class of diterpenoid lactones, known as diosbulbins, as the major bioactive constituents. Among these, Diosbulbin B and Diosbulbin C have been most extensively studied for their cytotoxic and antitumor properties.[1][2] This technical guide provides a detailed overview of the anticancer potential of these diosbulbins, with a focus on their molecular mechanisms and preclinical evidence.

Quantitative Data on Anticancer Activity

The in vitro cytotoxic effects of diosbulbins have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| Diosbulbin B | A549 | Non-Small Cell Lung Cancer | 44.61 | [3] |

| PC-9 | Non-Small Cell Lung Cancer | 22.78 | [3] | |

| Diosbulbin C | A549 | Non-Small Cell Lung Cancer | 100.2 | [1] |

| H1299 | Non-Small Cell Lung Cancer | 141.9 | [1] | |

| HELF (normal lung) | - | 228.6 | [1] |

Mechanisms of Anticancer Action

Diosbulbins exert their anticancer effects through a multi-pronged approach, primarily by inducing cell cycle arrest and apoptosis, and in some cases, sensitizing cancer cells to conventional chemotherapy.

Cell Cycle Arrest

Both Diosbulbin B and Diosbulbin C have been shown to induce cell cycle arrest, primarily at the G0/G1 phase.[1][3][4] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

-

Diosbulbin B: Induces G0/G1 phase arrest in A549 and PC-9 non-small cell lung cancer (NSCLC) cells.[3]

-

Diosbulbin C: Induces a significant G0/G1 phase cell cycle arrest in A549 and H1299 NSCLC cells.[1][5][6]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Diosbulbins have been demonstrated to be potent inducers of apoptosis.

-

Diosbulbin B: Induces mitochondria-dependent apoptosis in hepatocytes, characterized by the activation of caspase-3 and caspase-9, and an increased Bax/Bcl-2 ratio.[7][8] In NSCLC cells, Diosbulbin B induces apoptosis through a pathway involving the tumor suppressor p53.[4]

-

Diosbulbin C: While it can induce apoptosis in NSCLC cells, this appears to be a less predominant effect compared to its impact on cell cycle arrest.[1]

Modulation of Signaling Pathways

The anticancer effects of diosbulbins are mediated through their interaction with several key signaling pathways that are often dysregulated in cancer.

-

YY1/p53 Pathway in NSCLC: Diosbulbin B directly interacts with and inhibits the oncogene Yin Yang 1 (YY1).[4] This inhibition leads to the activation of the tumor suppressor p53, which in turn transcriptionally regulates genes involved in cell cycle arrest and apoptosis, such as downregulating Cyclins and CDKs and upregulating BAX.[4]

-

PD-L1/NLRP3 Pathway in Gastric Cancer: In cisplatin-resistant gastric cancer cells, low-dose Diosbulbin B can downregulate Programmed Death-Ligand 1 (PD-L1).[9][10] This relieves the inhibition of the NLRP3 inflammasome, leading to pyroptotic cell death and increased sensitivity to cisplatin.[9][10]

Diosbulbin C has been found to target multiple proteins involved in cell proliferation and survival in NSCLC.[1][5][11] Network pharmacology and subsequent experimental validation have identified AKT, Dihydrofolate Reductase (DHFR), and Thymidylate Synthase (TYMS) as key targets.[1][5][11] Downregulation of the expression and/or activation of these proteins contributes to the observed G0/G1 cell cycle arrest.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 3. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 5. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 10. Clonogenic Assay [bio-protocol.org]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Understanding the Hepatotoxicity of Diosbulbin L: An In-depth Technical Guide

To Researchers, Scientists, and Drug Development Professionals,

This document addresses the topic of the hepatotoxicity of Diosbulbin L, a natural compound isolated from Dioscorea bulbifera L. Following a comprehensive review of available scientific literature, it must be reported that there is a significant lack of data specifically detailing the hepatotoxic effects of this compound.

The current body of research on the liver toxicity associated with Dioscorea bulbifera L. predominantly focuses on other constituent compounds, most notably Diosbulbin B. This guide will summarize the known hepatotoxic components of Dioscorea bulbifera L. to provide context and relevant information that may be of interest.

Key Hepatotoxic Components of Dioscorea bulbifera L.

Scientific studies have identified several furanoditerpenoids as the primary agents responsible for the hepatotoxicity of Dioscorea bulbifera L.[1] These include:

-

Diosbulbin B (DSB): The most abundant and well-studied toxic component.[2] Its hepatotoxicity is linked to metabolic activation by cytochrome P450 enzymes, particularly the CYP3A subfamily.[1][3] This process forms reactive metabolites that can lead to cellular damage.[2]

-

8-epidiosbulbin E acetate (EEA): Also considered one of the main toxic compounds in Dioscorea bulbifera L.[1][3]

-

Diosbulbin D: Has been shown to have toxic effects on hepatocytes.[4][5]

Conversely, recent studies on Diosbulbin C suggest that it is not likely to induce hepatotoxicity, based on predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models.[6]

The Focus on Diosbulbin B in Hepatotoxicity Research

The vast majority of experimental data relates to Diosbulbin B. Its mechanisms of liver injury are multifaceted and have been investigated through various in vitro and in vivo studies. The primary mechanisms identified include:

-

Metabolic Activation: The furan ring of Diosbulbin B is oxidized by cytochrome P450 enzymes, leading to the formation of reactive cis-enedial intermediates. These intermediates can covalently bind to cellular macromolecules like proteins and DNA, triggering toxicity.[1][2]

-

Oxidative Stress: Diosbulbin B administration has been shown to induce oxidative stress in the liver, a key mechanism of its hepatotoxicity.[7][8]

-

Mitochondrial Dysfunction: It can cause mitochondria-dependent apoptosis in hepatocytes.[9][10]

-

Inflammation and Apoptosis: Diosbulbin B can induce inflammatory responses and programmed cell death in liver cells.[8]

Conclusion

While the user's interest is in this compound, the scientific community has not yet published specific data on its hepatotoxicity. The available research strongly indicates that Diosbulbin B is the principal contributor to the liver injury observed with the consumption of Dioscorea bulbifera L. extracts.[2][11] For researchers, scientists, and drug development professionals investigating the toxicology of compounds from this plant, the extensive literature on Diosbulbin B provides a valuable framework for understanding the potential mechanisms of toxicity.

Future research is necessary to isolate and evaluate the specific toxicological profile of this compound to determine if it contributes to the overall hepatotoxicity of Dioscorea bulbifera L. or if it is a non-toxic constituent like Diosbulbin C is predicted to be. Until such studies are conducted, no detailed technical guide on the core hepatotoxicity of this compound can be provided.

References

- 1. Dioscorea bulbifera L.-induced hepatotoxicity and involvement of metabolic activation of furanoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diosbulbin B: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phcogj.com [phcogj.com]

- 4. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 5. researchgate.net [researchgate.net]

- 6. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atlas of Poisonous Plants in Hong Kong - A Clinical Toxicology Perspective é¦æ¸¯ææ¯æ¤ç©åé - è¨åºæ¯çå¸éè¦ [www3.ha.org.hk]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy [frontiersin.org]

- 10. Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Impact of Diosbulbins on Key Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosbulbins, particularly Diosbulbin B and Diosbulbin C, are active diterpenoid lactones isolated from the tuber of Dioscorea bulbifera L. This plant has a history of use in traditional medicine for treating various ailments, including thyroid disease and cancer. However, its clinical application has been hampered by concerns of hepatotoxicity. Recent research has focused on elucidating the molecular mechanisms underlying both the therapeutic and toxic effects of these compounds. This technical guide provides an in-depth analysis of the effects of Diosbulbin B and Diosbulbin C on specific signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in drug discovery and development.

Data Presentation: Quantitative Effects of Diosbulbins

The following tables summarize the quantitative data on the effects of Diosbulbin B and Diosbulbin C on cell viability and key signaling molecules.

Table 1: Cytotoxicity of Diosbulbin B and Diosbulbin C

| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Citation |

| Diosbulbin B | A549 (NSCLC) | Proliferation | 24-72 | 44.61 | [1] |

| PC-9 (NSCLC) | Proliferation | 24-72 | 22.78 | [1] | |

| L-02 (Hepatocyte) | Viability | 48 | Dose-dependent decrease | [2] | |

| Diosbulbin C | A549 (NSCLC) | Viability | 48 | 100.2 | |

| NCI-H1299 (NSCLC) | Viability | 48 | 141.9 |

Table 2: Effects of Diosbulbin B on Apoptosis and Autophagy Markers in L-02 Hepatocytes

| Treatment | Concentration (µM) | Target Protein/Enzyme | Observed Effect | Citation |